molecular formula C10H17NO B153977 (R)-5-Allyl-5-isopropylpyrrolidin-2-one CAS No. 137869-77-3

(R)-5-Allyl-5-isopropylpyrrolidin-2-one

Cat. No.: B153977
CAS No.: 137869-77-3
M. Wt: 167.25 g/mol
InChI Key: PKDMNXOKFVZFMD-JTQLQIEISA-N
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Description

(R)-5-Allyl-5-isopropylpyrrolidin-2-one is a chiral pyrrolidinone derivative characterized by its unique substitution pattern at the 5-position of the pyrrolidin-2-one scaffold. The compound features both an allyl group and an isopropyl group, which confer distinct steric and electronic properties. Pyrrolidinones are widely studied for their applications in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules or as modulators of pharmacokinetic properties. The stereochemistry (R-configuration) at the 5-position is critical, as it may influence binding affinity or metabolic stability in biological systems .

Properties

CAS No.

137869-77-3

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(5R)-5-propan-2-yl-5-prop-2-enylpyrrolidin-2-one

InChI

InChI=1S/C10H17NO/c1-4-6-10(8(2)3)7-5-9(12)11-10/h4,8H,1,5-7H2,2-3H3,(H,11,12)/t10-/m0/s1

InChI Key

PKDMNXOKFVZFMD-JTQLQIEISA-N

SMILES

CC(C)C1(CCC(=O)N1)CC=C

Isomeric SMILES

CC(C)[C@@]1(CCC(=O)N1)CC=C

Canonical SMILES

CC(C)C1(CCC(=O)N1)CC=C

Synonyms

2-Pyrrolidinone,5-(1-methylethyl)-5-(2-propenyl)-,(R)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound (CAS No.) Substituents at 5-Position Similarity Score Notable Features
This compound Allyl, isopropyl N/A Bulky substituents; enhanced lipophilicity
1177316-08-3 (Isopropylamino)methyl 1.00 Amino group introduces polarity; potential for salt formation
173336-98-6 (Aminomethyl) (R-enantiomer) 1.00 Primary amine; high solubility in acidic conditions
145414-31-9 (Aminomethyl) (S-enantiomer) 1.00 Stereochemical inversion may alter receptor interactions
115307-13-6 (Aminomethyl) hydrochloride salt 0.97 Salt form improves crystallinity and stability

Key Findings :

Substituent Effects: The allyl and isopropyl groups in the target compound increase steric bulk and lipophilicity compared to aminomethyl-substituted analogs (e.g., 173336-98-6). This may enhance membrane permeability but reduce aqueous solubility . The isopropylamino group in 1177316-08-3 introduces a secondary amine, which could facilitate hydrogen bonding or ionic interactions absent in the allyl/isopropyl variant .

Stereochemical Influence :

  • The (R)-configuration in 173336-98-6 and the target compound contrasts with the (S)-enantiomer (145414-31-9). Enantiomeric differences are critical in chiral recognition, particularly in enzyme-binding sites or pharmacokinetic profiles .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., 115307-13-6) exhibit improved solubility in polar solvents compared to free bases. The absence of ionizable groups in the target compound may limit its solubility in aqueous media .

Functional Implications

  • Biological Activity: Aminomethyl-substituted analogs (e.g., 173336-98-6) are often used as intermediates in drug synthesis, such as for protease inhibitors or neuromodulators. The allyl/isopropyl variant’s bulkier structure may favor interactions with hydrophobic enzyme pockets.
  • Synthetic Utility: The isopropyl group in the target compound could stabilize transition states in asymmetric catalysis, a feature less pronounced in amino-substituted derivatives .

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